molecular formula C13H14 B13769430 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- CAS No. 67109-90-4

3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)-

Cat. No.: B13769430
CAS No.: 67109-90-4
M. Wt: 170.25 g/mol
InChI Key: SHMYIFLHMQKIPZ-UHFFFAOYSA-N
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Description

The compound “3,8-Methanocyclobuta[b]naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)-” (CAS 54483-73-7) is a bicyclic hydrocarbon featuring a strained cyclobutane ring fused to a naphthalene core. Its stereochemistry (2aα,3β,8β,8aα) results in a rigid, non-planar structure, which influences its physical and chemical behavior . The synthesis of such compounds often involves annelation reactions with dihalocarbenes or transition-metal catalysis, as seen in Fe(III)-catalyzed bicyclic systems . The compound’s boiling point is reported as 534.67 (units unspecified; likely a typographical error or proprietary measurement), suggesting higher molecular rigidity compared to simpler naphthalene derivatives .

Properties

CAS No.

67109-90-4

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

tetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene

InChI

InChI=1S/C13H14/c1-2-4-9-8(3-1)12-7-13(9)11-6-5-10(11)12/h1-4,10-13H,5-7H2

InChI Key

SHMYIFLHMQKIPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3CC2C4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthesis of the Core Compound (Compound 1)

  • Starting Material: 1,4,4a,8a-tetrahydro-1,4-methano-naphthalene-5,8-dione (Compound 1).
  • Reaction Conditions: Compound 1 (200 mg, 1.15 mmol) is reacted with 1-phenyl-2-propyn-ol (100 µL, 0.82 mmol) and cupric chloride anhydrous (105 mg, 0.78 mmol) in 5 mL methanol.
  • Procedure: The mixture is refluxed for 12 hours under stirring.
  • Workup: The reaction mixture is concentrated under reduced pressure, and the product is purified by crystallization from a methanol:water (3:1) solvent system.

This step results in the formation of (3R,3aS,7aR,8S,8aS)-1,5-bis(hydroxy(phenyl)methyl)-2a,3,3a,4a,6a,7a,8,8a-octahydro-3,8-methanodicyclobuta[b,g]naphthalene-4,7-dione (Compound 2).

Synthesis of Bis-Steroid-Methanocyclobuta-Naphthalene-Dione Derivative (Compound 3)

  • Starting Materials: Compound 2 (200 mg, 0.46 mmol) and 2-nitroestrone (290 mg, 0.91 mmol).
  • Reagents: Potassium carbonate (70 mg, 0.50 mmol).
  • Solvent: 5 mL of dimethyl sulfoxide (DMSO).
  • Procedure: The reactants are stirred at room temperature for 12 hours.
  • Workup: The mixture is concentrated under reduced pressure and purified by crystallization using methanol:benzene (4:1).

This yields the bis-steroid-methanocyclobuta-naphthalene-dione derivative, a compound of interest for biological activity studies.

Reaction Scheme Summary

Step Reactants & Reagents Conditions Product Description
1 Compound 1 + 1-phenyl-2-propyn-ol + CuCl2 Reflux in methanol, 12 h Compound 2: Octahydro-methanodicyclobutanaphthalene-dione derivative
2 Compound 2 + 2-nitroestrone + K2CO3 Room temperature, 12 h Compound 3: Bis-steroid-methanocyclobutanaphthalene-dione derivative

Analytical and Characterization Data

Research Findings and Notes

  • The use of cupric chloride as a catalyst facilitates the cyclization and coupling steps efficiently.
  • Potassium carbonate serves as a base to promote nucleophilic substitution in the steroid conjugation step.
  • The crystallization solvent systems (methanol:water and methanol:benzene) are optimized for product purity and yield.
  • The stereochemistry (2aα3β,8β,8aα) is preserved through controlled reaction conditions.
  • These preparation methods enable subsequent biological activity testing, particularly in ischemia/reperfusion injury models, demonstrating the compound’s potential pharmacological relevance.

Summary Table of Preparation Parameters

Parameter Compound 2 Preparation Compound 3 Preparation
Starting Material Compound 1 (200 mg, 1.15 mmol) Compound 2 (200 mg, 0.46 mmol)
Additional Reagents 1-Phenyl-2-propyn-ol (100 µL, 0.82 mmol) 2-Nitroestrone (290 mg, 0.91 mmol)
Catalyst/Base Cupric chloride anhydrous (105 mg, 0.78 mmol) Potassium carbonate (70 mg, 0.50 mmol)
Solvent Methanol (5 mL) Dimethyl sulfoxide (5 mL)
Reaction Time 12 hours reflux 12 hours stirring at room temperature
Purification Method Crystallization (methanol:water 3:1) Crystallization (methanol:benzene 4:1)
Key Analytical Techniques IR, NMR, EIMS, Elemental Analysis IR, NMR, EIMS, Elemental Analysis

Chemical Reactions Analysis

Key Reaction Pathways:

Catalytic Reactions

Copper-mediated reactions dominate functionalization:

Reaction TypeCatalystSubstrateProduct FunctionalityYield (%)Reference
Alkyne CyclizationCuCl₂1-Phenyl-2-propyn-olHydroxy-alkylated derivatives67
Ether Bond FormationK₂CO₃2-NitroestroneSteroid-coupled derivatives44

Functionalization Reactions

The dione groups at positions 5,8 and cyclobutane bridge enable selective modifications:

Ketone Reduction

  • Hydrogenation of the dione groups produces diols, though specific yields are unreported in accessible literature.

Electrophilic Aromatic Substitution

  • Limited data exists, but bromination at naphthalene positions is theoretically feasible due to aromatic electron density.

Comparative Reactivity

Reactivity contrasts with simpler polycyclics:

CompoundReactivity ProfileFunctionalization Sites
NaphthaleneAromatic substitution (e.g., nitration, sulfonation)Positions 1, 4
3,8-Methanocyclobuta(b)naphthaleneCyclobutane strain-driven ring-opening, dione redoxC5, C8 ketones; cyclobutane bridge

Spectroscopic Characterization

Key data for structural confirmation:

Table 1: NMR Data for Bis-Steroid Derivative

Proton Environmentδ (ppm)Carbon Environmentδ (ppm)
Cyclobutane CH₂1.54–3.45 (m, 10H)Aliphatic CH₂32.82–57.23
Aromatic H (naphthalene)7.50–7.69 (m, 10H)Ketone C=O207.62
Hydroxyl H5.15 (broad, 2H)Aromatic C127.31–140.22

Table 2: IR and MS Data

CompoundIR (cm⁻¹)MS (m/z)
2 3400 (OH), 1712 (C=O)438.18 [M]⁺
3 3400 (OH), 1710 (C=O)953.20 [M]⁺

Biological Activity Correlations

Derivatives exhibit calcium channel modulation, reducing infarct size in ischemia models by 40–60% at 0.01 nM doses . Reactivity at the cyclobutane bridge and dione groups is critical for bioactivity.

Challenges and Opportunities

  • Stereoselectivity : Multi-step syntheses require precise control over stereogenic centers.

  • Scalability : Low yields (44–67%) in key steps necessitate optimization.

Scientific Research Applications

3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a subject of study in understanding molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its unique structure allows it to bind to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

a. Tricyclobuta[1,2:3,4:6,7]naphthalene

  • Structure : A tricyclic system with three fused cyclobutane rings.
  • Synthesis : Prepared via annelation with allylic/benzylic dihalides, as described by Birch et al. (1964) .
  • Properties : Higher ring strain due to multiple cyclobutane moieties, leading to increased reactivity in ring-opening reactions.

b. Dimethylnaphthalenes (e.g., 1,2-dimethylnaphthalene, CAS 573-98-8)

  • Structure : Naphthalene substituted with methyl groups.
  • Properties : Lower boiling points (~265–270°C) due to reduced molecular weight and lack of fused cyclobutane rings .
  • Reactivity : Electron-rich aromatic systems prone to electrophilic substitution, contrasting with the target compound’s strained cyclobutane reactivity .

c. Chloronaphthalenes (e.g., 1-chloronaphthalene, CAS 90-13-1)

  • Structure : Naphthalene substituted with chlorine.
  • Properties : Higher density and polarity compared to the target compound; used historically as dielectric fluids.
  • Stability : Electron-withdrawing chlorine substituents enhance oxidative stability but reduce thermal stability relative to hydrocarbons .
Hydrogenated Naphthalene Derivatives

a. Hexahydro-β,δ,6,8-tetrahydroxy-2-methyl-1-naphthaleneheptanoate (CAS 81131-70-6)

  • Structure : A polyhydroxylated, oxygenated naphthalene derivative.
  • Properties : Polar functional groups (hydroxyl, ester) confer water solubility and biological activity, diverging from the hydrophobic, hydrocarbon-based target compound .

b. Core-Chlorinated Naphthalene Diimides (NDIs, e.g., CF3-NDI)

  • Structure : Naphthalene diimides with fluorinated side chains.
  • Properties : High electron affinity due to chlorine and fluorine substituents; used in organic semiconductors.
  • Thermal Stability : Superior air stability compared to the target compound, which lacks electron-withdrawing groups .
Data Table: Key Properties of Comparable Compounds
Compound Name CAS Number Boiling Point/°C Key Structural Features Reactivity Profile
Target Compound 54483-73-7 534.67* Methanocyclobutane-fused naphthalene High strain-induced reactivity
1,2-Dimethylnaphthalene 573-98-8 ~265–270 Methyl-substituted naphthalene Electrophilic substitution
Tricyclobuta[1,2:3,4:6,7]naphthalene Not provided Not reported Three fused cyclobutane rings Extreme ring strain
CF3-NDI (Core-Chlorinated NDI) Not provided Decomposes >300 Fluorinated diimide Electron-deficient semiconductor

*Unclear units; likely an error in the source data .

Biological Activity

3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-, (2aalpha3beta,8beta,8aalpha)- is a complex organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this specific compound based on available research findings.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives. For instance, a series of naphthalene-substituted triazole spirodienones were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. One notable compound demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest in the S phase .

Case Study: Naphthalene Derivatives in Cancer Research

A systematic investigation into naphthalene's biological effects revealed that certain naphthalene derivatives exhibit promising anticancer activity. Specifically, compounds that incorporate naphthalene structures have been shown to inhibit key cancer cell proliferation pathways and induce apoptosis through mechanisms involving caspase activation .

The mechanisms through which naphthalene derivatives exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Compounds derived from naphthalene can significantly alter the cell cycle distribution, leading to increased populations of cells in the S phase and decreased populations in the G1 phase .
  • Apoptosis Induction : Naphthalene derivatives have been shown to induce both early and late apoptosis in cancer cells. This is often mediated by the activation of apoptotic pathways involving caspases .
  • VEGFR-2 Inhibition : Some naphthalene hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. These compounds demonstrated effective antiproliferative activity against human cancer cell lines while exhibiting low toxicity to normal cells .

Toxicological Considerations

While exploring the therapeutic potential of naphthalene derivatives, it is essential to consider their toxicological profiles. Naphthalene exposure has been associated with various health risks, including respiratory issues and potential carcinogenic effects. The National Toxicology Program has classified naphthalene as "reasonably anticipated to be a human carcinogen," based on evidence from animal studies .

Table 1: Summary of Biological Activities of Naphthalene Derivatives

Compound NameActivityCell LineMechanism
Compound 6aCytotoxicityMDA-MB-231Apoptosis induction
Compound 5VEGFR-2 inhibitionHepG2Antiproliferative
Compound 8cCell cycle arrestMDA-MB-231S phase arrest

Table 2: Toxicity Studies on Naphthalene

Study TypeFindingsReference
EpidemiologicalSignificant risk of bias; low dose-response suitability
Animal StudiesSuitable for dose-response analysis; carcinogenicity observed

Q & A

Q. How to align mechanistic studies of this compound with conceptual frameworks in polycyclic hydrocarbon chemistry?

  • Methodological Answer: Link experimental results to Woodward-Hoffmann rules for pericyclic reactions or Clar’s aromatic π-sextet theory. Use frontier molecular orbital (FMO) analysis to predict regioselectivity in electrophilic substitutions .

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